N-(benzo[d]thiazol-2-ylmethyl)propionamide
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Overview
Description
N-(benzo[d]thiazol-2-ylmethyl)propionamide is a chemical compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol It is characterized by the presence of a benzothiazole ring attached to a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-ylmethyl)propionamide typically involves the coupling of substituted 2-amino benzothiazoles with propionyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-ylmethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Introduction of nitro or halogen groups on the benzothiazole ring.
Scientific Research Applications
N-(benzo[d]thiazol-2-ylmethyl)propionamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-ylmethyl)propionamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s ability to bind to these enzymes and inhibit their activity can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-ylmethyl)propionamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
These compounds share a similar benzothiazole core structure but differ in the substituents attached to the benzothiazole ring. The unique combination of the benzothiazole ring and the propionamide group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1088189-44-9 |
---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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